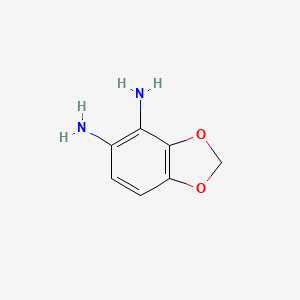
7-Hydroxyheptan-2-one
Descripción general
Descripción
7-Hydroxyheptan-2-one is an organic compound that has a hydroxy (alcohol) group at the 7th position and a ketone group at the 2nd position. It consists of a total of seven carbon atoms in the longest chain .
Molecular Structure Analysis
The molecular structure of 7-Hydroxyheptan-2-one includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Aplicaciones Científicas De Investigación
Lipid Peroxidation and Protein Modification
- Maillard Reaction-like Lysine Modification : 7-Hydroxyheptan-2-one, specifically 2-Hydroxyheptanal (2-HH), a related compound, is generated during the peroxidation of n-6 polyunsaturated fatty acids. It reacts with lysine, similar to the Maillard reaction of reducing sugars, indicating its potential involvement in protein modifications in vivo. This reaction is significant in understanding diseases like atherosclerosis (Itakura et al., 2003).
Antioxidant Properties and Pharmacology
- Antioxidant Properties of Diarylheptanoids : Diarylheptanoids, such as 1,7-bis-(3,4-dihydroxyphenyl)-3-hydroxyheptane-5-O-β-D-xylopyranoside, isolated from wood bark, have been shown to have significant antioxidant activity. This activity is higher than that of curcumin, a well-known antioxidant, suggesting potential applications in therapeutic and preventive treatments (Ponomarenko et al., 2014).
Molecular Modeling and Structural Studies
- Model Studies on Protein Modification : 2-Hydroxyaldehydes, like 2-Hydroxyheptanal, have been studied for their potential to modify proteins. These modifications involve complex reactions that can result in fluorescent and nonfluorescent products, indicating their significance in understanding biochemical pathways and potential pharmacological applications (Liu & Sayre, 2003).
Potential in Neuropharmacology
- Antiemetic Principles : A study on Alpinia officinarum identified compounds like 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-3-heptanone that have antiemetic activity. This points to the potential use of heptanone derivatives in treating nausea and vomiting (Shin et al., 2002).
Chemical Synthesis and Organic Chemistry
- Synthesis of Complex Molecules : Studies like the one by Yoneda et al. (2001) have explored the synthesis of seven- and eight-membered lactones, involving compounds like 7-hydroxyhepta-1,2-dienes. This type of research contributes to advancements in synthetic organic chemistry and the development of new pharmaceuticals (Yoneda et al., 2001).
Propiedades
IUPAC Name |
7-hydroxyheptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBTZUIMOPVXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463620 | |
| Record name | 7-hydroxyheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyheptan-2-one | |
CAS RN |
5070-59-7 | |
| Record name | 7-hydroxyheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

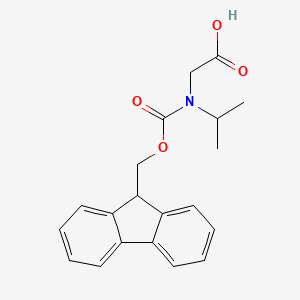
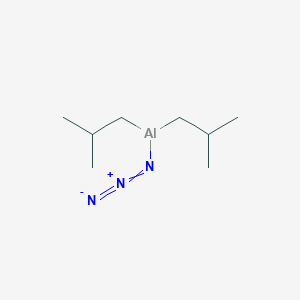

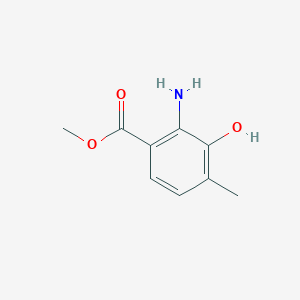
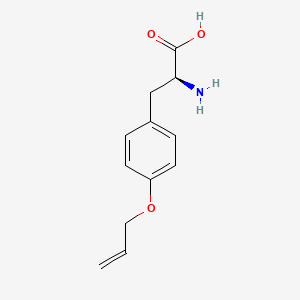
![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
![5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B3053003.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)



